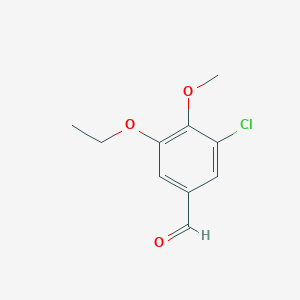

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Description

Significance within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile precursors for a multitude of chemical transformations. wisdomlib.orgwisdomlib.org These compounds are characterized by a benzaldehyde core with additional atoms or functional groups attached to the benzene (B151609) ring, which modulate their reactivity and utility. wisdomlib.org They are instrumental in synthesizing important chemical structures such as Schiff bases and chalcones. wisdomlib.org

The significance of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde lies in its specific substitution pattern. The presence of both electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (chloro) on the aromatic ring creates a distinct electronic environment that influences the reactivity of the aldehyde functional group and the ring itself. This tailored structure allows chemists to perform specific reactions and build complex molecules, making it a valuable tool in targeted synthesis. Some substituted benzaldehydes have been investigated for their potential to interact with biological molecules, such as increasing the oxygen affinity of human hemoglobin. nih.gov

Academic Relevance in Organic Synthesis and Derived Compounds

The primary academic relevance of this compound is its role as a synthetic intermediate or building block. The aldehyde functional group is highly versatile and can undergo a range of chemical reactions, such as oxidation to form a carboxylic acid or reduction to yield an alcohol.

The utility of its core structure is highlighted by examining a closely related, non-chlorinated analog, 3-Ethoxy-4-methoxybenzaldehyde (B45797). This compound is a key intermediate in the synthesis of Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in medicine. google.comgoogle.com The synthesis of such pharmaceutically relevant molecules underscores the importance of this substitution pattern on the benzaldehyde scaffold. google.com This suggests that this compound holds similar potential as a precursor for novel therapeutic agents, where the chlorine atom could be used to modulate the molecule's properties or as a handle for further chemical modification.

Furthermore, the existence of more complex derivatives, such as 3-Chloro-5-ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde, demonstrates its application as a foundational structure for creating larger, more elaborate molecules with potential applications in various fields of chemical research.

Overview of Current Research Trajectories

Current research involving this compound and related compounds appears to be heavily focused on their application in medicinal chemistry and drug discovery. Drawing parallels from the synthetic routes of established pharmaceuticals like Apremilast and the antibacterial agent Trimethoprim (which uses the related 3,4,5-trimethoxybenzaldehyde (B134019) as a starting material), the primary research trajectory for this compound is its use as a specialized building block. google.com

Researchers are likely exploring the synthesis of novel derivatives by modifying the aldehyde group or by using the chlorinated position to introduce new functionalities. These new compounds would then be evaluated for potential biological activities. The precise combination of substituents on this compound offers a unique starting point for developing molecules with specific steric and electronic properties required for interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTYBYHNPJXGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde and Its Derivatives

Synthetic Routes to 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Precursors and Analogues

The synthesis of polysubstituted benzaldehydes like this compound relies on a systematic introduction of functional groups onto the benzene (B151609) ring. The strategies for incorporating ethoxy, methoxy (B1213986), and chloro groups are critical to forming the necessary precursors and analogues.

Ethylation and Methoxylation Strategies in Substituted Benzaldehyde (B42025) Synthesis

The introduction of alkoxy groups, such as ethoxy and methoxy, is a fundamental step in the synthesis of various benzaldehyde derivatives. These groups are often introduced via Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide.

A common precursor for molecules with a 3-ethoxy-4-methoxy substitution pattern is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The ethylation of isovanillin is a well-established method to produce 3-ethoxy-4-methoxybenzaldehyde (B45797). google.comgoogle.com This reaction is typically carried out under basic conditions, using an alkali like sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl group. google.comgoogle.com The resulting phenoxide then acts as a nucleophile, attacking an ethylating agent such as bromoethane (B45996) or diethyl sulfate (B86663). google.com To enhance reaction efficiency and yield, a phase transfer catalyst like benzyltriethylammonium chloride or tetrabutylammonium (B224687) fluoride (B91410) is often employed. google.comgoogle.com This process is highly effective, with reported yields often exceeding 90%. google.com

Similarly, methoxylation can be achieved using methylating agents like dimethyl sulfate or iodomethane, following a comparable mechanism. google.com These alkylation strategies are crucial for building the core structure of many commercially important alkoxy-substituted benzaldehydes, which serve as intermediates in the pharmaceutical and fragrance industries. google.com

| Starting Material | Reagents | Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| Isovanillin | Bromoethane, NaOH | Benzyltriethylammonium chloride | 3-Ethoxy-4-methoxybenzaldehyde | 94.8% google.com |

| Isovanillin | Bromoethane, NaOH | Tetrabutylammonium fluoride | 3-Ethoxy-4-methoxybenzaldehyde | 96.1% google.com |

| Isovanillin | Diethyl sulfate, Base | Not specified | 3-Ethoxy-4-methoxybenzaldehyde | ~80% google.com |

Chlorination Reactions in Substituted Benzaldehyde Frameworks

The direct chlorination of a substituted benzaldehyde framework is a key method for introducing a chlorine atom onto the aromatic ring. This transformation is often achieved through a free-radical chlorination process. google.com The reaction involves treating the substituted benzaldehyde with a chlorinating agent, such as chlorine gas (Cl₂), sulfuryl chloride (SOCl₂), or thionyl chloride (SOCl₂). google.com

To facilitate the reaction, a free-radical initiator is typically advantageous. google.com Peroxides or azo compounds are commonly used for this purpose. google.com The reaction is conducted in a solvent that remains inert under the reaction conditions; monochlorinated or polychlorinated aliphatic or aromatic hydrocarbons, like chlorobenzene, are preferred choices. google.com

The molar ratio of the benzaldehyde to the chlorinating agent is carefully controlled, generally in the range of 1:0.5 to 1:2.0, to optimize conversion and selectivity. google.com Reaction temperatures can vary from -10 to 130°C, with a more common range being 20 to 90°C. google.com The position of chlorination is directed by the existing substituents on the benzene ring. For electron-donating groups like alkoxy groups, chlorination typically occurs at the ortho and para positions.

| Parameter | Condition |

|---|---|

| Chlorinating Agent | Cl₂, SOCl₂, SO₂Cl₂ |

| Initiator | Peroxide or azo compound |

| Solvent | Inert solvents (e.g., chlorobenzene) |

| Temperature | -10 to 130°C (preferably 20 to 90°C) |

| Substrate:Agent Ratio | 1:0.5 to 1:2.0 |

Multistep Synthesis Approaches for Related Benzene Derivatives

The assembly of complex benzene derivatives often requires multistep synthetic sequences. For instance, the synthesis of 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, a molecule sharing the chloro-ethoxy-benzene motif, illustrates a typical multistep approach. researchgate.net The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction where an alcohol displaces a halogen on a nitro-activated benzene ring. This is followed by functional group transformations such as ester hydrolysis to a carboxylic acid, reduction of a nitro group to an amine, and finally, amide bond formation to couple different fragments of the molecule. researchgate.net Such sequences demonstrate the strategic planning required to construct highly substituted aromatic compounds, where the order of reactions is critical to manage the directing effects of various functional groups and ensure the desired regiochemistry.

Reaction Pathways and Derivatization of this compound

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions with Carbonyl Compounds and Heterocyclic Systems

Aldehydes readily undergo condensation reactions with compounds containing active methylene (B1212753) groups (enolate-forming carbonyl compounds) or with primary amines. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an aldehyde with a ketone under basic or acidic conditions to form an α,β-unsaturated ketone. magritek.com In this reaction, the aldehyde, which cannot enolize, serves as the electrophilic partner for the ketone enolate. magritek.com The reaction of this compound with a ketone like acetone (B3395972) would proceed via the formation of a β-hydroxy carbonyl intermediate, which typically dehydrates to yield the conjugated final product.

Furthermore, the aldehyde can react with amino groups on heterocyclic systems, such as 4-amino-1,2,4-triazole, to form new derivatives. mdpi.com This condensation typically proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com This intermediate can then eliminate a molecule of water to form a Schiff base (an imine). The stability of the hemiaminal versus the Schiff base can be influenced by factors such as solvent polarity and the electronic nature of the substituents on the benzaldehyde. mdpi.com

Formation of Oxime Derivatives

A standard derivatization of aldehydes is the formation of oximes. This reaction involves treating the aldehyde with hydroxylamine (B1172632), usually in the form of hydroxylamine hydrochloride, in the presence of a mild base like sodium acetate. The reaction converts the carbonyl group (C=O) into an oxime group (C=N-OH). The synthesis of this compound oxime follows this classical pathway. chemicalbook.com Oximes are important intermediates in organic synthesis and can undergo further reactions, such as reduction to amines or rearrangement (the Beckmann rearrangement).

| Reaction Type | Reactant | Functional Group Transformation | Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone) | -CHO → -CH=CH-C(O)R | α,β-Unsaturated Ketone |

| Schiff Base Formation | Primary Amine (e.g., R-NH₂) | -CHO → -CH=N-R | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | -CHO → -CH=N-OH | Oxime chemicalbook.com |

Alkylation and Acylation Reactions on Phenoxy/Aldehyde Moieties

The functional groups of this compound, particularly the aldehyde and the substituents on the phenoxy ring, offer avenues for various chemical transformations. Alkylation and acylation reactions are fundamental methods for modifying such molecules, either by altering existing alkoxy groups or by introducing new functionalities.

Alkylation Reactions:

Alkylation typically involves the introduction of an alkyl group onto an atom. In the context of derivatives or precursors of this compound, O-alkylation of a hydroxyl group is a common and crucial step. For instance, the synthesis of the related compound 3-ethoxy-4-methoxybenzaldehyde often starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl group of isovanillin is alkylated using an ethylating agent, such as diethyl sulfate or ethyl bromide, under basic conditions to yield the ethoxy group. google.com This Williamson ether synthesis is a classic example of alkylation on a phenoxy moiety. A patent for this synthesis describes dissolving isovanillin in water with a base like potassium carbonate or sodium hydroxide and reacting it with ethyl bromide in the presence of a phase-transfer catalyst to achieve high yields. google.com

| Starting Material | Reagents | Product | Yield |

| Isovanillin | Ethyl bromide, Potassium carbonate, Tetrabutylammonium fluoride, Water | 3-Ethoxy-4-methoxybenzaldehyde | 95.1% |

| Isovanillin | Ethyl bromide, Sodium hydroxide, Benzyltriethylammonium chloride, Water | 3-Ethoxy-4-methoxybenzaldehyde | 94.8% |

Acylation Reactions:

Acylation involves the addition of an acyl group (R-C=O) to a molecule. While specific acylation examples for this compound are not detailed in the provided context, the precursor, isoeugenol (B1672232), undergoes acetylation as part of a multi-step synthesis to produce vanillin (B372448). researchgate.net In this process, the hydroxyl group of isoeugenol is acetylated to form isoeugenol acetate, which protects the hydroxyl group during subsequent oxidation steps. researchgate.net This indicates that a similar O-acylation could be performed on a hydroxyl-substituted precursor to the target molecule.

Transformations of the Aldehyde Moiety:

The aldehyde group is highly reactive and can undergo a variety of chemical transformations.

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid. For example, 3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (B2397809) can be oxidized to 3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Selective reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this transformation.

These reactions highlight the versatility of the aldehyde and phenoxy moieties for further functionalization, allowing for the synthesis of a wide array of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Considerations in the Context of Functionalization

The functionalization of the aromatic ring of this compound is governed by the directing and activating or deactivating effects of its substituents. The interplay between these groups determines the feasibility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

The substituents on the ring are:

-CHO (Aldehyde): Strongly deactivating and a meta-director.

-OCH₃ (Methoxy): Strongly activating and an ortho, para-director.

-Cl (Chloro): Deactivating but an ortho, para-director.

-OCH₂CH₃ (Ethoxy): Strongly activating and an ortho, para-director.

Electrophilic Aromatic Substitution (EAS):

EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are dictated by the existing substituents. The benzene ring has two available positions for substitution: C2 and C6.

Activating vs. Deactivating Effects: The ring is substituted with two strong activating groups (methoxy and ethoxy) and two deactivating groups (chloro and aldehyde). The powerful activating nature of the alkoxy groups generally facilitates electrophilic substitution, counteracting the deactivating groups to some extent.

Directing Effects: The two alkoxy groups direct incoming electrophiles to their ortho and para positions. The chloro group also directs ortho and para. The aldehyde group directs meta.

The methoxy group at C4 directs to C3 (occupied) and C5 (occupied).

The ethoxy group at C5 directs to C4 (occupied), C6 (available), and C2 (available).

The chloro group at C3 directs to C2 (available), C4 (occupied), and C6 (available).

The aldehyde group at C1 directs to C3 (occupied) and C5 (occupied).

Considering the cumulative directing effects, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the chloro and ethoxy groups and para to the chloro and ethoxy groups, respectively. The strong activating and directing influence of the ethoxy group would likely make these positions the most favorable for reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (NAS):

NAS is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org

Activation for NAS: Electron-withdrawing groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the aldehyde and chloro groups are electron-withdrawing and thus activate the ring towards NAS. The presence of an electron-withdrawing group ortho or para to the leaving group is particularly effective for stabilization. libretexts.org

Leaving Group: The chloro atom at C3 can act as a leaving group. The aldehyde group is para to the chlorine, which would help stabilize the intermediate carbanion through resonance. Therefore, substitution of the chlorine atom by a strong nucleophile (e.g., -OH, -OR, -NH₂) is a plausible functionalization pathway.

The dual nature of the substitution pattern—containing both strong activating groups for EAS and deactivating/leaving groups for NAS—makes this compound a versatile substrate for a variety of aromatic functionalization reactions.

Green Chemistry Principles in the Synthesis of Related Benzaldehyde Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chinakxjy.com These principles are increasingly being applied to the synthesis of benzaldehyde derivatives like vanillin, which is structurally related to this compound.

Key green chemistry strategies in this area include:

Use of Renewable Feedstocks: A major focus is replacing petroleum-derived substrates with renewable biomass. researchgate.net Abundant agricultural products and wastes like lignin, ferulic acid (from rice and wheat bran), and eugenol (B1671780) (from clove oil) are used as starting materials for vanillin synthesis. chinakxjy.comchemistryviews.org

Biocatalysis and Microbial Synthesis: Utilizing enzymes and whole microorganisms provides a sustainable alternative to traditional chemical synthesis. researchgate.net For example, genetically engineered enzymes can efficiently convert ferulic acid to vanillin in a simple, one-step process at room temperature using air as the oxidant. chemistryviews.org Microbial fermentation routes are being developed to produce "natural" vanillin from glucose, minimizing toxic by-products associated with chemical methods. researchgate.net

Safer Solvents and Reagents: Conventional syntheses often rely on hazardous solvents and heavy metal oxidants. misericordia.edu Green approaches prioritize the use of water as a solvent and replace harmful reagents. google.com For instance, the oxidation of benzaldehydes can be achieved using atmospheric oxygen and an organic catalyst, eliminating heavy metal waste. misericordia.edu

Energy Efficiency and Waste Reduction: Methodologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. chinakxjy.com Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, minimizes waste and improves efficiency by avoiding the isolation and purification of intermediates. acs.orgrug.nl

The table below summarizes some green chemistry approaches applied to the synthesis of related benzaldehyde derivatives.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Example Feedstock/Method | Reference |

| Renewable Feedstocks | Synthesis from biomass instead of petrochemicals. | Ferulic acid, Eugenol, Lignin | chinakxjy.comresearchgate.netchemistryviews.org |

| Catalysis | Use of enzymes and organic catalysts to replace stoichiometric reagents. | Engineered oxidase enzyme for vanillin production. | chemistryviews.org |

| Safer Solvents | Replacing volatile organic solvents with water. | Synthesis of 3-ethoxy-4-methoxybenzaldehyde in water. | google.com |

| Waste Prevention | One-pot synthesis to reduce separation steps and material loss. | One-pot reduction/cross-coupling to produce substituted benzaldehydes. | acs.orgrug.nl |

| Energy Efficiency | Using microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of vanillin from isoeugenol. | chinakxjy.com |

| Safer Chemistry | Avoiding toxic heavy metals and hazardous reagents. | Using atmospheric oxygen as an oxidant instead of Cr(VI) or Mn(VII). | misericordia.edu |

These advancements demonstrate a clear trend towards more sustainable and environmentally benign methods for producing valuable benzaldehyde derivatives.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

No experimental FT-IR data for 3-Chloro-5-ethoxy-4-methoxybenzaldehyde was found.

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis for Complementary Vibrational Information

No experimental FT-Raman data for this compound was found.

Normal Coordinate Analysis (NCA) for Detailed Vibrational Assignments

No Normal Coordinate Analysis studies for this compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Proton Environment Elucidation

No experimental ¹H NMR data for this compound was found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis for Carbon Skeleton Determination

No experimental ¹³C NMR data for this compound was found.

Further empirical research is required to determine the spectroscopic properties of this compound. Without primary data, a detailed and accurate scientific article as outlined cannot be constructed.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for the unambiguous structural elucidation of organic molecules like this compound. While 1D NMR provides initial information on the types and numbers of protons and carbons, 2D NMR reveals the connectivity between them.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. For this compound, it would confirm the coupling between the protons of the ethoxy group (the -CH₂- quartet and the -CH₃ triplet). It would also show correlations, if any, between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the chemical shifts of the carbon atoms in the ethoxy group, the methoxy (B1213986) group, the aldehyde, and the aromatic ring that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This would be the key experiment to piece together the entire molecular framework. For instance, it would show correlations from the aldehyde proton to the aromatic carbons C-1, C-2, and C-6. Correlations from the methoxy protons (-OCH₃) would confirm its attachment to C-4, and correlations from the ethoxy protons (-OCH₂CH₃) would confirm its position at C-5. Crucially, HMBC would help assign the quaternary (non-protonated) carbons, including the chlorine-bearing C-3.

A hypothetical table of expected HMBC correlations is presented below to illustrate its utility.

| Proton (¹H) | Correlating Carbons (¹³C) |

| Aldehyde (-CHO) | C1, C2, C6 |

| Aromatic H-2 | C1, C3, C4, C6 |

| Aromatic H-6 | C1, C2, C4, C5 |

| Methoxy (-OCH₃) | C4 |

| Ethoxy (-OCH₂CH₃) | C5, Ethoxy -CH₃ |

| Ethoxy (-OCH₂CH₃) | C5, Ethoxy -CH₂ |

This table is illustrative and based on the known structure, not on experimental data.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₁ClO₃), the exact mass would be confirmed. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak, with a relative intensity ratio of approximately 3:1.

While no experimental fragmentation data is available, a likely fragmentation pathway under electron ionization (EI) would involve:

Loss of the aldehyde proton (H•): Resulting in an [M-1]⁺ ion.

Loss of a methyl radical (•CH₃) from the methoxy group: Leading to an [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅) from the ethoxy group: Producing an [M-29]⁺ ion.

Loss of carbon monoxide (CO) from the aldehyde group: Yielding an [M-28]⁺ ion.

α-cleavage of the aldehyde group.

Predicted mass spectrometry adducts for this compound have been calculated.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 215.04695 |

| [M+Na]⁺ | 237.02889 |

| [M-H]⁻ | 213.03239 |

| [M]⁺ | 214.03912 |

Data sourced from PubChem predictions. hmdb.ca

Electronic Spectroscopy (UV-Vis) for Optical Transparency and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzene (B151609) ring in this compound. The spectrum would be expected to show characteristic absorption bands (λ_max) corresponding to π → π* transitions of the substituted aromatic system. The specific positions and intensities of these bands are influenced by the combination of the aldehyde, chloro, methoxy, and ethoxy substituents on the benzene ring. No experimental UV-Vis spectra for this compound have been published.

X-ray Diffraction Studies for Single-Crystal and Solid-State Structure Determination

X-ray diffraction analysis of a suitable single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) within the crystal lattice of this compound. Such a study would confirm the substitution pattern on the benzene ring and reveal the conformation of the ethoxy and methoxy groups relative to the plane of the ring. A search of crystallographic databases reveals no published crystal structures for this specific molecule.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Applications

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies for Non-Covalent Interactions:RDG and ELF analyses are used to visualize and characterize weak, non-covalent interactions within a molecule, which are critical for understanding its supramolecular chemistry.

Without dedicated research focusing specifically on 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, providing scientifically accurate data tables and detailed findings for these analyses is not possible. The scientific community has yet to publish a computational study that would provide the necessary data to construct the requested article.

Non-Linear Optical (NLO) Properties: A Theoretical Evaluation

Theoretical calculations are crucial in predicting and understanding the non-linear optical (NLO) behavior of molecules, offering a pathway to designing materials with tailored optical properties for various technological applications. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its potential as an NLO material.

Electric Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The NLO response of a molecule is fundamentally governed by its electric properties, namely the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify how the electron density of a molecule is distorted by an external electric field.

Electric Dipole Moment (μ): The dipole moment is a measure of the asymmetry of the charge distribution in a molecule. Theoretical calculations for substituted benzaldehydes show that the magnitude and direction of the dipole moment are highly dependent on the nature and position of the substituents on the benzene (B151609) ring. For this compound, the presence of electronegative chlorine and oxygen atoms, along with the electron-donating character of the ethoxy and methoxy (B1213986) groups, results in a significant permanent dipole moment.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. It is a tensor quantity, but often the average polarizability (α_tot) is considered.

First-Order Hyperpolarizability (β): This is the key parameter that determines the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG). A large hyperpolarizability value indicates a strong NLO activity. Quantum chemical calculations are essential for determining the components of the β tensor and the total hyperpolarizability (β_tot). For organic molecules, a large β value is often associated with a significant intramolecular charge transfer.

While specific computational data for this compound is not available in the public domain, studies on analogous substituted benzaldehydes provide a framework for understanding its potential NLO properties. For instance, DFT calculations on various chloro- and methoxy-substituted benzaldehydes have demonstrated that the interplay between electron-donating and electron-withdrawing groups can lead to enhanced hyperpolarizability.

Table 1: Representative Theoretical NLO data for Substituted Benzaldehydes (Note: This table is illustrative and based on data for similar compounds, as specific values for this compound are not publicly available.)

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α_tot) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |

| Benzaldehyde (B42025) | ~2.8 | ~80 | ~100 |

| 4-Methoxybenzaldehyde | ~4.2 | ~95 | ~350 |

| 3-Chlorobenzaldehyde | ~1.9 | ~90 | ~240 |

Data is compiled from representative computational studies on substituted benzaldehydes.

Relationship between Molecular Structure and NLO Response

The arrangement of substituents on the benzaldehyde ring is critical in determining the NLO response. In this compound, the key structural features influencing its NLO properties are:

Push-Pull System: The ethoxy and methoxy groups act as electron-donating groups (push), while the aldehyde group and the chlorine atom act as electron-withdrawing groups (pull). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary mechanism for generating a large NLO response.

π-Conjugated System: The benzene ring provides a conjugated π-electron system that serves as a bridge for the charge transfer between the donor and acceptor groups. The extent of this delocalization directly impacts the polarizability and hyperpolarizability.

Effect of Substituents: The chlorine atom, being electronegative, enhances the electron-accepting nature of the ring. The ethoxy and methoxy groups, being strong electron donors, increase the electron density in the ring. The specific positioning of these groups (meta to the aldehyde) influences the direction and magnitude of the charge transfer and, consequently, the hyperpolarizability tensor components.

Intermolecular Interactions and Crystal Packing Theory

The properties of a material in the solid state are not only determined by the characteristics of individual molecules but also by how these molecules arrange themselves in the crystal lattice. This arrangement, or crystal packing, is governed by a complex interplay of intermolecular interactions.

Theoretical investigations, often complemented by experimental X-ray diffraction data, utilize tools like Hirshfeld surface analysis to visualize and quantify these interactions. For substituted benzaldehydes, several types of interactions are typically observed:

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the aldehyde, ethoxy, and methoxy groups can act as hydrogen bond acceptors for hydrogen atoms from the aromatic ring or the ethyl/methyl groups of neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking interactions. These can be in a face-to-face or offset (displaced) arrangement, contributing to the stability of the crystal structure.

In the absence of a published crystal structure for this compound, a definitive analysis of its crystal packing is not possible. However, based on studies of similar multi-substituted benzaldehyde derivatives, it is anticipated that a combination of weak C-H···O hydrogen bonds, halogen interactions, and π-π stacking would dictate its supramolecular assembly.

Role of 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde As a Synthetic Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Systems

3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material for the synthesis of a wide array of complex heterocyclic systems. Its substituted benzene (B151609) ring, featuring chloro, ethoxy, and methoxy (B1213986) groups, allows for the introduction of specific electronic and steric properties into the target molecules. The aldehyde functional group is the primary site of reactivity, readily participating in condensation and multicomponent reactions to construct diverse molecular frameworks of significant interest in medicinal chemistry and material science.

Chalcones and Chromanone Derivatives Synthesis

The synthesis of chalcones represents a cornerstone of synthetic organic chemistry, and this compound is an ideal precursor for this purpose. Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. jetir.orgresearchgate.net

In a representative synthesis, this compound is reacted with a substituted acetophenone in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of the chalcone (B49325) framework. The specific substituents on the acetophenone can be varied to create a library of chalcone derivatives, each with unique electronic and structural features imparted by the parent aldehyde.

These resulting chalcones can serve as intermediates for further heterocyclic synthesis. For instance, the intramolecular cyclization of ortho-hydroxy substituted chalcones can lead to the formation of flavanones, which can be oxidized to flavones. Another important transformation is the synthesis of chroman-4-ones. This can be achieved through various methods, including cascade radical cyclization of related ortho-allyloxyaryl aldehydes, demonstrating the utility of benzaldehyde (B42025) derivatives in constructing these bicyclic systems. researchgate.net

Pyrimidines and Pyrazolopyrimidine Derivatives Synthesis

The chalcones derived from this compound are valuable intermediates for synthesizing pyrimidine (B1678525) derivatives. Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmacologically active compounds. growingscience.com A common synthetic route involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a reagent containing a N-C-N fragment, such as guanidine (B92328), urea, or thiourea.

For example, reacting the chalcone derived from this compound with guanidine hydrochloride in the presence of a base would lead to the formation of a 2-amino-4,6-diarylpyrimidine. The reaction mechanism involves the initial Michael addition of guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Furthermore, this aldehyde can be used to construct pyrazolopyrimidines, which are fused heterocyclic systems analogous to purines and known for a wide spectrum of biological activities. One synthetic approach involves a multicomponent reaction where the aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648) derivative are condensed to form a pyrazole (B372694) intermediate, which can then be cyclized with a suitable reagent to form the fused pyrimidine ring. Alternatively, the aldehyde can be used to synthesize a pyrimidine precursor which is then fused with a pyrazole ring. For instance, a 4-chloropyrimidine-5-carbonitrile (B106730) derivative could potentially be synthesized and subsequently reacted with hydrazine hydrate (B1144303) to form the 3-aminopyrazolo[3,4-d]pyrimidine core.

Isoindoline (B1297411) Heterocycle Core Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov this compound is a suitable aldehyde component for MCRs aimed at synthesizing complex heterocyclic cores like isoindoline.

A plausible MCR strategy for synthesizing an isoindoline derivative would involve the reaction of this compound, an amine (e.g., a primary amine or an amino acid ester), and a dienophile. For example, a reaction between the aldehyde, an amino acid ester, and maleimide (B117702) could proceed through the in-situ formation of an azomethine ylide. This ylide would then undergo a [3+2] cycloaddition reaction with the dienophile (maleimide) to construct the substituted isoindoline core in a highly convergent and atom-economical fashion. The specific substitution pattern on the final isoindoline ring is dictated by the choice of the starting aldehyde, amine, and dienophile.

Intermediate in Medicinal Chemistry Scaffold Construction

The heterocyclic systems derived from this compound are of significant interest in medicinal chemistry due to their established roles as pharmacophores in numerous bioactive molecules. The chalcone, pyrimidine, and pyrazolopyrimidine scaffolds constructed from this aldehyde serve as foundational structures for the development of new therapeutic agents.

Chalcone derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The specific 3-chloro, 5-ethoxy, and 4-methoxy substitution pattern on one of the aryl rings can modulate the molecule's pharmacokinetic and pharmacodynamic properties. For instance, several chalcone analogues have been investigated as inhibitors of tumor cell proliferation, with some compounds showing potent activity against liver and colon cancer cell lines. nih.gov

Pyrimidines are central to the structure of many anticancer and antiviral drugs. growingscience.commdpi.com By incorporating the 3-chloro-5-ethoxy-4-methoxyphenyl moiety into a pyrimidine scaffold, medicinal chemists can explore new chemical space and potentially develop novel kinase inhibitors or agents that interfere with nucleic acid synthesis.

Pyrazolo[3,4-d]pyrimidines, structural analogs of purines, are particularly noted for their potential as anticancer agents. nih.gov Derivatives of this scaffold have been synthesized and evaluated for their ability to inhibit cancer cell growth and for their radioprotective effects. nih.gov The use of this compound as a starting material allows for the creation of unique pyrazolopyrimidine analogues for screening in various biological assays.

Application in Material Science Research for Functional Molecules (e.g., for NLO properties)

Beyond medicinal chemistry, derivatives of this compound have applications in material science, particularly in the field of nonlinear optics (NLO). Organic NLO materials are sought after for their potential use in advanced technologies like optical communications and data storage due to their high efficiency and rapid response times.

Molecules with significant NLO properties typically possess a π-conjugated system flanked by an electron-donating group (D) and an electron-accepting group (A), creating a "D-π-A" structure. Chalcones are excellent examples of this molecular architecture. The chalcone backbone, with its conjugated enone system, acts as the π-bridge.

By synthesizing a chalcone from this compound, the resulting molecule incorporates a polysubstituted aryl ring that acts as the donor part of the system. The ethoxy and methoxy groups are electron-donating, while the chloro group is electron-withdrawing. The other aryl ring of the chalcone (derived from the acetophenone) can be functionalized with strong electron-accepting groups (like a nitro group) to complete the D-π-A design. The specific arrangement of donor and acceptor groups across the conjugated system is critical for maximizing the second-order NLO response (hyperpolarizability, β) of the molecule. Researchers can synthesize libraries of such chalcones to systematically study structure-property relationships and optimize the molecular design for enhanced NLO performance.

Investigation of Biological Interactions and Derived Activity from 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde Derivatives

Design and Synthesis of Derivatives with Potential Biological Relevance

The chemical scaffold of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde allows for the synthesis of numerous derivatives with potential biological applications. The aldehyde functional group is a key site for chemical modification, enabling the creation of larger, more complex molecules such as oximes, chalcones, hydrazones, and Schiff bases.

The synthesis of oxime derivatives, for instance, can be achieved through the reaction of the parent benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride in the presence of a base. This straightforward condensation reaction introduces the C=N-OH group, which is known to be crucial for various biological interactions, including enzyme inhibition. nih.gov

Similarly, Claisen-Schmidt condensation of the benzaldehyde with substituted acetophenones yields chalcones, which are precursors to flavonoids and isoflavonoids. orientjchem.org These benzylidene derivatives possess a characteristic α,β-unsaturated ketone system that is a well-known pharmacophore.

Further derivatization can lead to the formation of various heterocyclic systems. For example, chromone (B188151) derivatives can be synthesized from related phenolic precursors, and these structures have shown significant cytotoxic activity. core.ac.ukresearchgate.net The synthesis of aroyl hydrazones is another common strategy, achieved by reacting the aldehyde with hydrazides, to produce compounds with demonstrated antimicrobial properties. rsc.org These synthetic strategies highlight the utility of substituted benzaldehydes as building blocks for generating diverse chemical libraries for biological screening.

Enzyme Inhibition Studies of Related Oxime Structures

Oxime derivatives of substituted benzaldehydes have been a subject of interest for their enzyme-inhibiting properties. nih.gov The oxime group (C=N-OH) can interact with the active sites of various enzymes, leading to modulation of their activity.

Studies on oximes derived from related aromatic aldehydes have demonstrated their potential as inhibitors of enzymes like cholinesterases (AChE and BChE), which are relevant targets in the treatment of neurodegenerative diseases. nih.gov For example, certain heterostilbene oximes have been evaluated as reactivators for cholinesterases inhibited by organophosphate nerve agents. nih.gov

Furthermore, O-benzyl oxime derivatives inspired by natural products have been investigated as inhibitors of aldose reductase (ALR2). mdpi.com This enzyme is implicated in the development of diabetic complications. Research has shown that polyhydroxy-substituted benzaldehyde O-benzyl oximes can be effective dual-acting agents, combining ALR2 inhibition with antioxidant activity. mdpi.com Specifically, derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime were identified as potent dual-acting products. mdpi.com These findings suggest that oxime derivatives of this compound could be promising candidates for enzyme inhibition studies.

Antioxidant Properties of Derived Structures

The search for compounds that can mitigate oxidative stress is a significant area of pharmaceutical research. Derivatives of substituted benzaldehydes, including chalcones and oximes, have been evaluated for their antioxidant capabilities.

The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov For example, studies on chalcone (B49325) analogues derived from 3-bromo-4-hydroxy-5-methoxybenzaldehyde have shown notable antioxidant activity. researchgate.net

Oxime esters have also emerged as effective antioxidants. In one study, certain piperidin-4-one oxime esters demonstrated superior antioxidant performance compared to the standard butylated hydroxyanisole (BHA). researchgate.net Similarly, the main component of the essential oil from Periploca sepium, 2-hydroxy-4-methoxybenzaldehyde, exhibited moderate antioxidant activity in DPPH, β-carotene bleaching, and ferrozine-ferrous ions assays. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring is often associated with antioxidant capacity, suggesting that derivatives of this compound may possess similar properties.

Antimicrobial Activity of Synthesized Analogues (e.g., antibacterial, antifungal)

Derivatives of substituted benzaldehydes have shown a broad spectrum of antimicrobial activity. Various synthesized analogues, including chalcones, oximes, and hydrazones, have been tested against pathogenic bacteria and fungi.

Chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde (B16803) were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Compounds with 2-chloro, 4-methoxy, and 4-methyl substitutions on the acetophenone (B1666503) ring displayed excellent activity. orientjchem.org

Aroyl hydrazones based on a 4-hydroxy-3-methoxy-benzaldehyde scaffold also showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org The studies indicated that the hydrazone derivatives were more potent than their hydrazide precursors. rsc.org

Oxime esters have also been identified as potent antimicrobial agents. Certain synthesized analogues demonstrated significant antibacterial and antifungal activity, in some cases exceeding the potency of standard drugs like streptomycin (B1217042) and fluconazole. researchgate.net Benzaldehydes themselves, particularly those with ortho-hydroxyl groups, can possess potent antifungal activity by disrupting cellular antioxidation processes in fungi. nih.gov The data from these studies suggest that modifying the this compound core could lead to the development of effective antimicrobial agents.

| Compound Type | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Chalcone Derivatives | Gram-positive and Gram-negative bacteria | Compounds with 2-chloro, 4-methoxy, and 4-methyl substitutions showed excellent activity with inhibition zones of 10-18mm. | orientjchem.org |

| Aroyl Hydrazones | S. aureus, E. coli, P. aeruginosa | Showed higher antibacterial activity than corresponding hydrazides. | rsc.org |

| Oxime Esters | Bacteria and fungi | Some analogues were more potent than standard streptomycin and fluconazole. | researchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | Bacteria and fungi | MIC values ranged from 80 µg/mL to 300 µg/mL. | nih.gov |

| Benzaldehyde Analogues | Fungi (e.g., A. fumigatus) | Ortho-hydroxyl group increases antifungal activity. MIC for 2-hydroxy-5-methoxybenzaldehyde (B1199172) was 0.58 mM. | nih.gov |

Cytotoxic Activity of Benzylidene and Chromanone Derivatives

Benzylidene derivatives (such as chalcones) and related heterocyclic structures like chromanones are recognized as privileged scaffolds in the design of anticancer agents. researchgate.net Their mechanism often involves targeting critical cellular components like microtubules. nih.gov

Studies on 3-benzylidene-4-chromanones, which are rigid analogues of chalcones, have demonstrated their cytotoxic potential. researchgate.net Similarly, various chromone derivatives have been reported to exert antiproliferative effects against a range of cancer cell lines, including leukemia, breast, lung, and colon cancer cells. researchgate.net The presence of a hydroxyl group at the C-5 position of the chromone ring appears to be critical for this cytotoxic activity. core.ac.uk

Novel N-benzylidene derivatives of chromeno[2,3-d]pyrimidine have shown submicromolar cytotoxic activity against several tumor cell lines, including Huh7 D12, Caco2, MDA-MB231, and MCF7, with IC₅₀ values between 0.23 and 0.3 µM. mdpi.com Importantly, these compounds showed no toxicity toward normal fibroblast cells. mdpi.com These results underscore the potential of designing potent and selective cytotoxic agents based on the this compound structure.

| Compound Class | Cell Lines | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-benzylidene derivatives of chromeno[2,3-d]pyrimidine | Huh7 D12, Caco2, MDA-MB231, HCT116, PC3, MCF7 | 0.23 < IC₅₀ < 0.3 µM | mdpi.com |

| Pyrrolone derivative with hydroxy and methoxy groups | A549, MCF7, DU145 | 7.3 - 9.6 µM | researchgate.net |

| Chromone derivatives | Brine shrimp (Artemia salina) | Showed significant cytotoxic activity. | core.ac.uk |

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific biological target, such as a protein receptor or enzyme. nih.gov This in silico approach is crucial in modern drug design for understanding ligand-receptor interactions at a molecular level and for rationalizing observed biological activities. researchgate.net

For derivatives of substituted benzaldehydes, docking studies have been employed to investigate their interactions with various targets. Key interactions that stabilize the ligand-receptor complex include hydrogen bonding and hydrophobic interactions. nih.gov For example, docking studies of hydrazone derivatives have been performed against receptors like EGFR and HER2, revealing potential binding modes and preferential targeting. nih.gov

In other research, Schiff base complexes and pyrrolone derivatives were docked into the active site of VEGFR-2, a key target in angiogenesis. researchgate.net The docking scores and binding energies from these studies were consistent with the experimentally observed anticancer activity, highlighting the predictive power of this method. researchgate.net Such studies can guide the synthesis of more potent derivatives of this compound by optimizing their structural features to enhance binding affinity to a desired biological target.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity. nih.gov

For derivatives of substituted benzaldehydes, SAR studies have elucidated the importance of specific functional groups and their positions on the aromatic ring. For instance, in the context of cytotoxic chromone derivatives, the presence of a hydroxyl group at the C-5 position was found to be critical for activity. core.ac.uk In antimicrobial studies of aroyl hydrazones, the presence and position of hydroxyl groups were also noted to enhance activity. rsc.org

SAR analyses of chalcone derivatives revealed that specific substitutions on the benzylidene ring significantly impacted antibacterial efficacy. orientjchem.org Similarly, for enzyme inhibitors, modifications to the core heterocycle and its substituents can lead to substantial changes in inhibitory potency. nih.gov For example, in a series of pyrazolopyridinyl pyrimidines, the introduction of more nitrogen atoms into the heterocyclic core led to increased inhibitory activity. nih.gov These SAR insights are invaluable for the rational design of new, more effective therapeutic agents derived from the this compound scaffold.

Future Research Directions and Emerging Paradigms for 3 Chloro 5 Ethoxy 4 Methoxybenzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The development of eco-friendly and efficient synthetic routes is a paramount goal in modern chemistry. For derivatives of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, future research will likely prioritize green chemistry principles to minimize environmental impact and enhance process safety.

Key areas of exploration include:

Aqueous-Phase Synthesis: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Future methodologies will likely focus on utilizing water as a reaction medium. google.comgoogle.com The synthesis of the related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), has been successfully demonstrated in water, suggesting a viable green alternative for the subject compound. google.comgoogle.com This approach not only reduces solvent-related waste but also simplifies product separation. google.com

Phase-Transfer Catalysis: To overcome the miscibility issues of organic reactants in water, the use of phase-transfer catalysts (PTCs) is a promising strategy. Catalysts such as tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycol can facilitate reactions between reactants in different phases, leading to higher yields and milder reaction conditions. google.com

Solvent-Free Reactions: An even more sustainable approach involves conducting reactions under solvent-free conditions, which can be achieved through techniques like mechanochemistry (grinding) or by simply heating a mixture of reactants. rsc.org These methods significantly reduce waste and can lead to improved atom economy. rsc.org

Continuous Flow Processing: Shifting from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, and the potential for higher yields and purity. rsc.org This approach allows for precise control over reaction parameters like temperature and mixing, minimizing byproduct formation. rsc.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

|---|---|---|

| Aqueous-Phase Synthesis | Environmentally benign, reduced cost, simplified workup. google.comgoogle.com | Low solubility of some organic reactants. |

| Phase-Transfer Catalysis | Enables reactions between immiscible reactants, mild conditions, high yields. google.com | Catalyst separation and recycling. |

| Solvent-Free Reactions | Minimal waste, high atom economy, potential for simplified purification. rsc.org | Limited to certain reaction types, potential for localized overheating. |

| Continuous Flow Processing | Improved safety and control, higher yields, easier scalability. rsc.org | Higher initial equipment cost. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of the molecular structure, electronic properties, and reactivity of this compound is crucial for its application. Advanced spectroscopic and computational methods are indispensable tools for achieving this deeper mechanistic insight.

Future research will leverage these techniques to:

Elucidate Molecular Conformations: Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational geometry optimization, can predict the most stable conformations of the molecule. researchgate.net For instance, studies on similar benzaldehydes have used these methods to determine the orientation of the aldehyde group relative to the benzene (B151609) ring. researchgate.net

Map Electron Density and Reactivity: Computational methods, particularly Density Functional Theory (DFT), are powerful for calculating molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and electronic transitions. researchgate.net Molecular Electrostatic Potential (MEP) maps can further identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net

Simulate Reaction Mechanisms: Ab initio calculations and DFT can be used to model reaction pathways, calculate activation energies, and identify transition states. nih.govresearchgate.net This allows for a detailed understanding of reaction mechanisms, such as those involved in the synthesis of derivatives or its potential interactions with biological targets. nih.govtandfonline.com For example, theoretical calculations have been used to propose the mechanism of action for benzaldehyde (B42025) derivatives as enzyme inhibitors. nih.gov

Table 2: Spectroscopic and Computational Techniques for Analysis

| Technique | Application | Information Gained |

|---|---|---|

| FT-IR Spectroscopy | Functional group identification. docbrown.info | Presence of C=O, C-O, C-Cl, and aromatic C-H bonds. docbrown.info |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation. researchgate.net | Chemical environment of each proton and carbon atom, confirming connectivity. researchgate.net |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.net | Molecular geometry, vibrational frequencies, HOMO-LUMO energies, MEP maps. researchgate.netresearchgate.net |

| ***Ab Initio* Calculations** | High-accuracy electronic structure calculations. nih.gov | Detailed understanding of electron distribution and reaction mechanisms. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. orientjchem.org | Confirmation of molecular formula and structural fragments. orientjchem.org |

Development of New Derived Scaffolds for Targeted Research Applications

The chemical structure of this compound, featuring an aldehyde group and a substituted benzene ring, makes it an excellent starting material for synthesizing a diverse range of more complex molecules, or "scaffolds."

Future research will focus on using this compound as a building block to create novel scaffolds for specific applications, particularly in medicinal chemistry and materials science.

Synthesis of Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases (imines). These compounds are known to possess a wide array of biological activities. For example, Schiff base complexes derived from the related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have been synthesized and investigated for their antimicrobial properties. kaust.edu.sa

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing active methylene (B1212753) groups, leading to the formation of various heterocyclic compounds and substituted cinnamic acids, which are important intermediates in drug synthesis. tandfonline.com

Williamson Ether Synthesis: The potential for derivatization at the aromatic ring, perhaps after modification, could allow for reactions like the Williamson ether synthesis to attach more complex side chains, creating new ether derivatives with tailored properties. orientjchem.org

Multi-component Reactions: One-pot, multi-component reactions, such as the Mannich reaction, offer an efficient way to build molecular complexity from simple precursors like benzaldehydes, leading to novel amide derivatives and other complex structures in a single step. rsc.org

The strategic design of these new scaffolds will be aimed at creating molecules that can interact with specific biological targets or exhibit desired physical properties for materials applications.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of chemical discovery. These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes, significantly accelerating the research and development cycle.

For this compound and its derivatives, AI and ML can be applied in several key areas:

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical libraries to design entirely new molecules. nih.govspringernature.com These models can be tailored to generate novel scaffolds based on the core structure of this compound, while optimizing for desired properties like binding affinity to a specific protein target. nih.govdigitellinc.com

Property Prediction (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the physical, chemical, and biological properties of hypothetical derivatives before they are synthesized. This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. manipal.edunih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed that can predict the outcome of chemical reactions and even devise complete synthetic pathways for a target molecule. digitellinc.com This can help chemists identify the most efficient and sustainable routes to new derivatives of this compound. digitellinc.com

Scaffold Hopping: Machine learning algorithms can identify new molecular cores ("scaffolds") that mimic the biological activity of a known lead compound but have a different chemical structure. springernature.comdigitellinc.com This is a crucial strategy in drug discovery for developing novel intellectual property and overcoming issues with existing chemical series. digitellinc.com

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzaldehyde precursor. For example:

Etherification : Introduce the ethoxy group using ethyl alcohol in the presence of a base (e.g., NaOH) under reflux conditions.

Chlorination : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to introduce the chloro group, typically in dichloromethane at 0–25°C.

Methoxy Group Installation : Methoxylation via nucleophilic substitution with methoxide ions (NaOMe) under anhydrous conditions.

- Key Considerations : Temperature control during chlorination prevents over-reactivity, while inert atmospheres (N₂/Ar) minimize oxidation side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and methoxy/ethoxy groups (δ ~3.3–4.0 ppm). Splitting patterns reveal substitution positions.

- ¹³C NMR : Confirm carbonyl (δ ~190–200 ppm), aromatic carbons, and ether linkages.

- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹), C-O (methoxy/ethoxy) (~1250 cm⁻¹), and C-Cl (~550–850 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) aligns with the molecular weight (e.g., 202.61 g/mol for C₁₀H₁₁ClO₃). High-resolution MS validates the molecular formula .

Q. What are the common reaction pathways for modifying the aldehyde group in this compound?

- Methodological Answer :

- Oxidation : Convert the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) at 60–80°C .

- Reduction : Reduce to the primary alcohol using NaBH₄ in methanol (0–25°C) or LiAlH₄ in anhydrous THF (reflux).

- Nucleophilic Addition : Grignard reagents (e.g., RMgX) add to the aldehyde to form secondary alcohols.

Advanced Research Questions

Q. How can substitution reactions at the chloro or methoxy positions be optimized for regioselectivity?

- Methodological Answer :

- Chloro Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., PPh₃) and solvent (toluene/DMF) to enhance selectivity .

- Methoxy Demethylation : Employ BBr₃ in dichloromethane (-78°C to 25°C) to cleave the methoxy group, followed by reprotection with alternative groups.

- Kinetic Control : Lower temperatures (-20°C) favor meta-substitution over para due to steric hindrance from the ethoxy group .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution or oxidation pathways.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates using GROMACS.

- PubChem Data Integration : Cross-reference experimental properties (e.g., logP, polar surface area) with predicted bioactivity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies :

Prepare buffer solutions (pH 1–13).

Incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Key Findings : The aldehyde group is prone to oxidation at pH > 10, while the chloro substituent remains stable below 60°C .

Q. What strategies are effective in resolving conflicting spectral data for derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Resolve ambiguous ¹H-¹³C correlations, especially in crowded aromatic regions.

- NOESY : Confirm spatial proximity of substituents (e.g., ethoxy and methoxy groups).

- X-ray Crystallography : Use WinGX/ORTEP to determine crystal structure and validate substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.